molecular formula C17H19BrN4O B10946693 N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10946693
M. Wt: 375.3 g/mol
InChI Key: MUPBJIRRXNEWFG-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that combines the unique structural features of adamantane, pyrazolo[1,5-a]pyrimidine, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazolo[1,5-a]pyrimidine core interacts with the active sites of target proteins. This interaction can inhibit the activity of enzymes involved in critical cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19BrN4O

Molecular Weight

375.3 g/mol

IUPAC Name

N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H19BrN4O/c18-13-8-19-15-4-14(21-22(15)9-13)16(23)20-17-5-10-1-11(6-17)3-12(2-10)7-17/h4,8-12H,1-3,5-7H2,(H,20,23)

InChI Key

MUPBJIRRXNEWFG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN5C=C(C=NC5=C4)Br

Origin of Product

United States

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